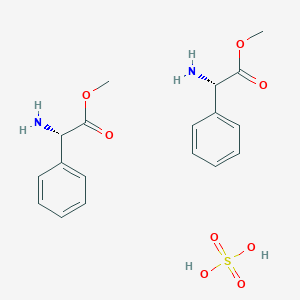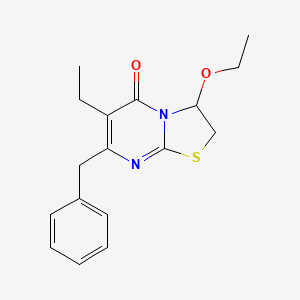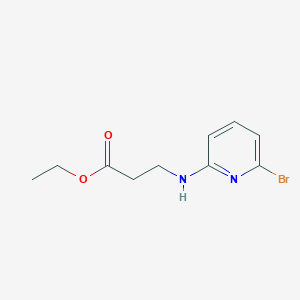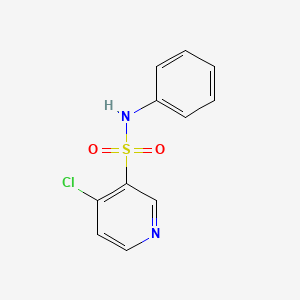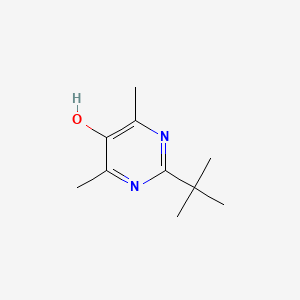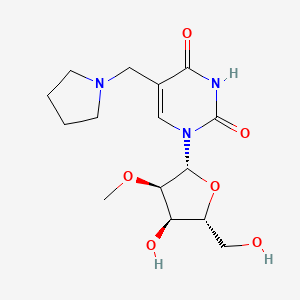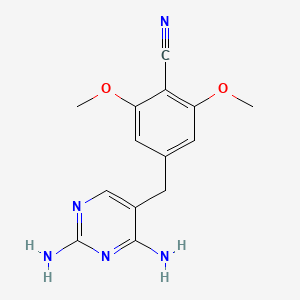
4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrazine ring substituted with diphenyl groups and an isopropylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5,6-diphenylpyrazine with an appropriate alkylating agent to introduce the butan-1-amine side chain. The reaction conditions often require the use of a base, such as sodium t-butoxide, and a solvent like n-methyl pyrrolidone, with the reaction being carried out at low temperatures (0-5°C) to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazine ring or the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly as a prostacyclin receptor agonist. This makes it a candidate for the treatment of vascular disorders such as pulmonary arterial hypertension.
Biological Studies: It is used in studies to understand its interaction with biological targets, including its binding affinity and selectivity for specific receptors.
Industrial Applications: The compound’s unique structure allows for its use in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304): This compound is a prodrug of the active form {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269) and shares a similar structure and mechanism of action.
Uniqueness
4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine is unique due to its specific substitution pattern on the pyrazine ring and its isopropylamine side chain. This structural uniqueness contributes to its selective binding to the IP receptor and its potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H27N3O |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
4-(5,6-diphenylpyrazin-2-yl)oxy-N-propan-2-ylbutan-1-amine |
InChI |
InChI=1S/C23H27N3O/c1-18(2)24-15-9-10-16-27-21-17-25-22(19-11-5-3-6-12-19)23(26-21)20-13-7-4-8-14-20/h3-8,11-14,17-18,24H,9-10,15-16H2,1-2H3 |
InChI-Schlüssel |
BUEOMSJLYTXRFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCCCOC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole](/img/structure/B12926714.png)

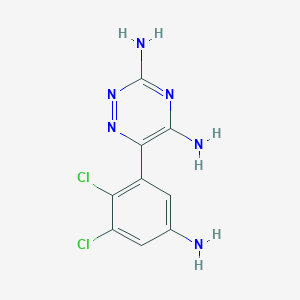
![[1,1'-Biphenyl]-2-amine methanesulfonate](/img/structure/B12926724.png)
